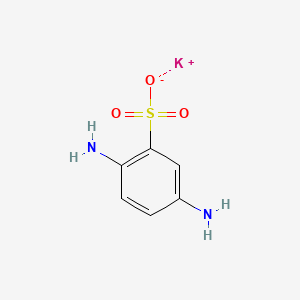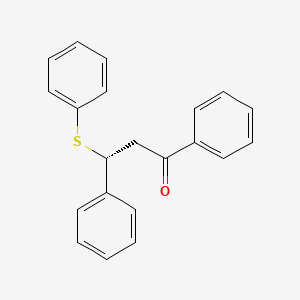
(3R)-1,3-diphenyl-3-phenylsulfanylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1,3-diphenyl-3-phenylsulfanylpropan-1-one is an organic compound that features a chiral center, making it an interesting subject for stereochemical studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1,3-diphenyl-3-phenylsulfanylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with benzaldehyde, thiophenol, and acetone.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: Benzaldehyde reacts with thiophenol to form a thioacetal intermediate. This intermediate then undergoes a condensation reaction with acetone in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3R)-1,3-diphenyl-3-phenylsulfanylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
(3R)-1,3-diphenyl-3-phenylsulfanylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it useful in studying stereoselective biological processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3R)-1,3-diphenyl-3-phenylsulfanylpropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfanyl group can participate in various binding interactions, while the chiral center may influence the compound’s stereoselectivity in biological systems. These interactions can modulate biochemical pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-1,3-diphenyl-3-phenylsulfanylpropan-1-one: The enantiomer of the compound, differing in the configuration at the chiral center.
1,3-diphenylpropan-1-one: Lacks the phenylsulfanyl group, resulting in different chemical properties.
1,3-diphenyl-3-methylsulfanylpropan-1-one: Contains a methylsulfanyl group instead of a phenylsulfanyl group.
Uniqueness
(3R)-1,3-diphenyl-3-phenylsulfanylpropan-1-one is unique due to its specific stereochemistry and the presence of both phenyl and phenylsulfanyl groups
Properties
CAS No. |
74408-99-4 |
|---|---|
Molecular Formula |
C21H18OS |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(3R)-1,3-diphenyl-3-phenylsulfanylpropan-1-one |
InChI |
InChI=1S/C21H18OS/c22-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15,21H,16H2/t21-/m1/s1 |
InChI Key |
XFMOIXTZMKSAPF-OAQYLSRUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CC(=O)C2=CC=CC=C2)SC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


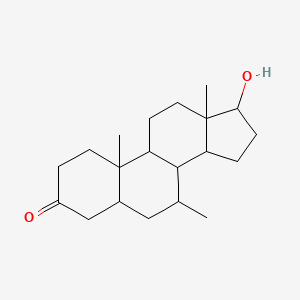
![2-[Bromo(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene](/img/structure/B14438211.png)
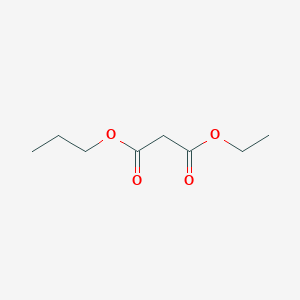
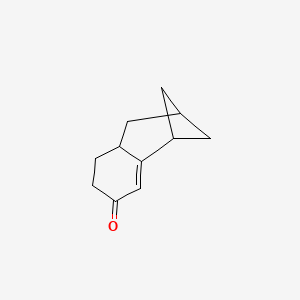

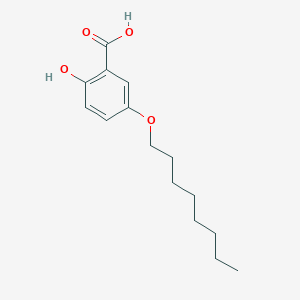
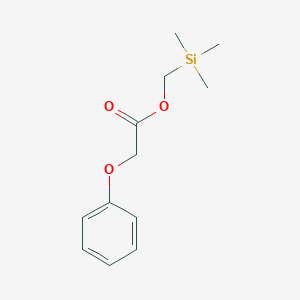
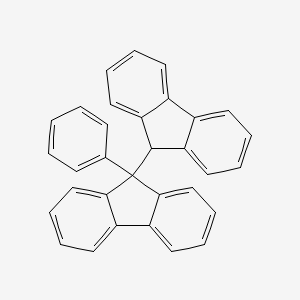
![2-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-1,3-benzothiazol-6-amine;oxalic acid](/img/structure/B14438254.png)
![2,4-Pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro-](/img/structure/B14438261.png)
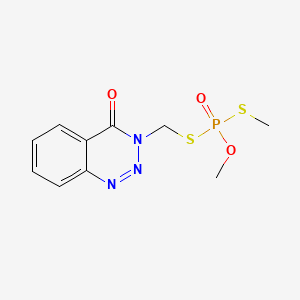
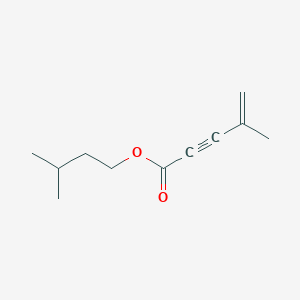
![Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]phenyl]-](/img/structure/B14438285.png)
